2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a heptylamino group, a dimethyl-oxocyclohexenyl moiety, and an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindole-dione core, followed by the introduction of the heptylamino group and the dimethyl-oxocyclohexenyl moiety. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid: Shares structural similarities but differs in functional groups.
Quinolin-2,4-dione derivatives: Similar core structure but different substituents and biological activities.
Uniqueness
2-{4-[2-(HEPTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
2-[(4Z)-4-(2-heptylimino-4,4-dimethyl-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-5-6-7-10-15-28-21-17-27(2,3)18-23(31)24(21)22(30)14-11-16-29-25(32)19-12-8-9-13-20(19)26(29)33/h8-9,12-13,30H,4-7,10-11,14-18H2,1-3H3/b24-22-,28-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTANQZAPOVLRKJ-IAKSNJKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C1CC(CC(=O)C1=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN=C\1CC(CC(=O)/C1=C(/CCCN2C(=O)C3=CC=CC=C3C2=O)\O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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